4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
One significant application of the benzoimidazole moiety, which is structurally related to 4-(2-Methoxymethyl-benzoimidazol-1-YL)-butyric acid, is its role in antimicrobial and antifungal activities. A study focused on constructing new compounds with the benzoimidazole moiety incorporated into different amino acids, sulfamoyl, and pyrrole analogues. These compounds demonstrated significant effectiveness against a range of gram-positive bacteria (like Bacillus subtilis and Staphylococcus aureus), gram-negative bacteria (such as Escherichia coli and Pseudomonas aeuroginosa), and fungi (including Candida albicans and Aspergillus niger) (El-Meguid, 2014).
Corrosion Inhibition
Another research area involves the use of benzoimidazole-related compounds as corrosion inhibitors. A study investigated the efficiency of 4-(Benzoimidazole-2-yl)pyridine in inhibiting corrosion of mild steel in a hydrochloric acid environment. The compound showed significant inhibition efficiency, which was confirmed through gravimetrical techniques and quantum chemical calculations. The surface morphology studies indicated a smooth metal surface with the addition of the compound in the acidic environment (Resen et al., 2020).
Antioxidative Activity
Benzoimidazole derivatives have also been explored for their antioxidative properties. For instance, a synthesized compound involving a benzoimidazole unit showed a good capacity in scavenging free radicals, indicating its potential antioxidative activity (Chuan-ning, 2009).
Properties
IUPAC Name |
4-[2-(methoxymethyl)benzimidazol-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12-14-10-5-2-3-6-11(10)15(12)8-4-7-13(16)17/h2-3,5-6H,4,7-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVEHLZLYFMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226733 | |
Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893631-64-6 | |
Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893631-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methoxymethyl)-1H-benzimidazole-1-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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